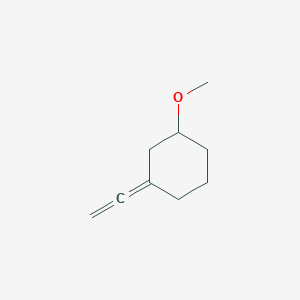
1-Ethenylidene-3-methoxycyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethenylidene-3-methoxycyclohexane is an organic compound belonging to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by the presence of an ethenylidene group (a vinylidene group) and a methoxy group attached to a cyclohexane ring. The molecular formula for this compound is C9H14O.
Métodos De Preparación
The synthesis of 1-Ethenylidene-3-methoxycyclohexane can be achieved through various synthetic routes. One common method involves the dehydrogenation of 1-methoxycyclohexane in the presence of a suitable catalyst. Another approach is the reaction of 1-methoxycyclohexane with a strong base, such as sodium methoxide, under reflux conditions . Industrial production methods may involve the use of Lewis acids as catalysts to facilitate the dehydrogenation process .
Análisis De Reacciones Químicas
1-Ethenylidene-3-methoxycyclohexane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenylidene group to an ethyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethenylidene-3-methoxycyclohexane has various applications in scientific research:
Biology: The compound’s derivatives are investigated for their potential biological activities.
Medicine: Research explores its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Ethenylidene-3-methoxycyclohexane involves its interaction with molecular targets through its functional groups. The ethenylidene group can participate in electrophilic addition reactions, while the methoxy group can undergo nucleophilic substitution. These interactions can modulate various biochemical pathways, depending on the specific application.
Comparación Con Compuestos Similares
1-Ethenylidene-3-methoxycyclohexane can be compared with other similar compounds, such as:
1-Methoxycyclohexane: Lacks the ethenylidene group and has different reactivity.
Ethylidenecyclohexane: Similar structure but without the methoxy group.
Cyclohexane: The parent compound with no substituents.
The uniqueness of this compound lies in the presence of both the ethenylidene and methoxy groups, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
114377-53-6 |
|---|---|
Fórmula molecular |
C9H14O |
Peso molecular |
138.21 g/mol |
InChI |
InChI=1S/C9H14O/c1-3-8-5-4-6-9(7-8)10-2/h9H,1,4-7H2,2H3 |
Clave InChI |
OLGZXZRMLMZLCD-UHFFFAOYSA-N |
SMILES canónico |
COC1CCCC(=C=C)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[6-(Dimethylamino)hexyl]oxy}propanenitrile](/img/structure/B14306611.png)
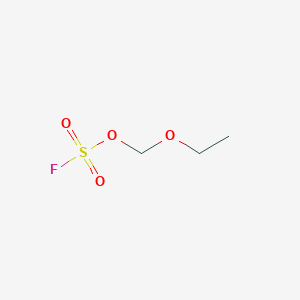
![1-[(Trimethylsilyl)methyl]pyridin-2(1H)-one](/img/structure/B14306620.png)
![7,7-Dimethyl-9-oxo-3-thia-7-azabicyclo[3.3.1]nonan-7-ium iodide](/img/structure/B14306635.png)
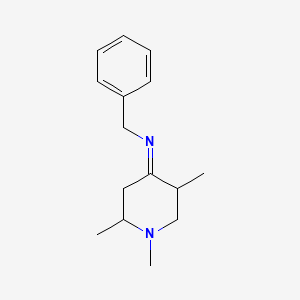
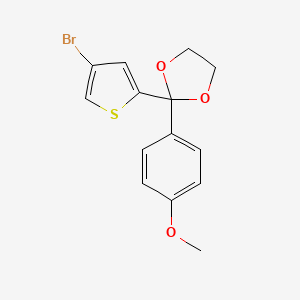

![Methyl 3-oxo-3-[(2-phenylethyl)amino]propanoate](/img/structure/B14306656.png)

![2,5-Pyrrolidinedione, 1-[(1-oxo-10-undecenyl)oxy]-](/img/structure/B14306667.png)
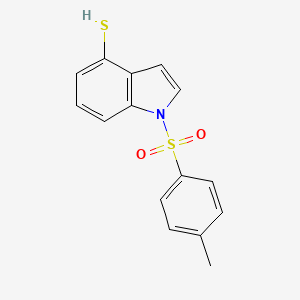
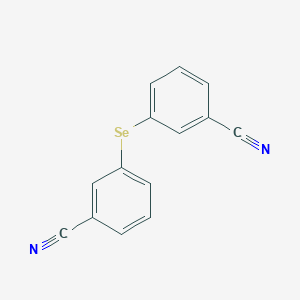
![2(1H)-Pyridinethione, 1-[(cyclopropylcarbonyl)oxy]-](/img/structure/B14306674.png)

